Tracazolate hydrochloride is a chemical compound that acts as a modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is the major inhibitory neurotransmitter in the central nervous system, and the GABA receptor plays a crucial role in regulating neuronal activity. Tocris Bioscience:
Research suggests that Tracazolate hydrochloride can influence GABAergic function depending on the specific combination of GABA receptor subunits. It can either potentiate (enhance) or inhibit recombinant GABA receptor activity based on the subunit composition. Tocris Bioscience:
Tracazolate hydrochloride is a synthetic compound classified as a pyrazolopyridine. It is primarily known for its role as a modulator of the gamma-aminobutyric acid (GABA) A receptor. The compound has a unique receptor binding profile that allows it to act as both an enhancer and inhibitor of GABA A function depending on the specific subunit combinations present in the receptor .
Tracazolate hydrochloride acts as a positive allosteric modulator (PAM) of GABA (gamma-aminobutyric acid) type A receptors []. GABA is the main inhibitory neurotransmitter in the brain, and its proper function is crucial for regulating anxiety and seizures. Tracazolate hydrochloride binds to specific sites on GABA-A receptors, enhancing the effect of GABA, leading to anxiolytic and anticonvulsant effects [].
The action of Tracazolate hydrochloride is particularly interesting because it shows selectivity for GABA-A receptors containing specific subunits (α1 and β3) []. This unique property allows researchers to study the role of different receptor subtypes in anxiety and epilepsy.
Tracazolate exhibits notable anxiolytic properties, distinguishing it from traditional benzodiazepines. It interacts with multiple GABA A receptor subtypes, particularly those containing the α1 subunit, showcasing allosteric modulation capabilities. This means that tracazolate can modify the receptor's response to GABA without directly activating the receptor itself . Additionally, it has been shown to enhance GABA-mediated currents in certain receptor isoforms, indicating its potential for therapeutic applications in anxiety disorders .
The synthesis of tracazolate hydrochloride typically involves multi-step organic reactions that include cyclization and functional group modifications characteristic of pyrazolopyridine derivatives. While specific synthetic pathways are proprietary to manufacturers, general methods may include:
Tracazolate hydrochloride is primarily researched for its potential use as an anxiolytic agent. Its ability to modulate GABA A receptors makes it a candidate for treating anxiety disorders without the sedative effects commonly associated with benzodiazepines. Additionally, its unique mechanism may offer advantages in minimizing dependency risks associated with traditional anxiolytics .
Research indicates that tracazolate interacts with various neurotransmitter systems beyond GABA A receptors. It has been shown to affect adenosine receptors and possibly influence dopaminergic pathways. These interactions suggest that tracazolate could have broader implications for treating mood disorders and other neuropsychiatric conditions .
Tracazolate hydrochloride shares similarities with several other compounds that also modulate GABA A receptors or exhibit anxiolytic properties. Below is a comparison highlighting its uniqueness:
Compound Name | Class | Mechanism of Action | Unique Features |
---|---|---|---|
Tracazolate hydrochloride | Pyrazolopyridine | Allosteric modulation of GABA A receptors | Enhances benzodiazepine binding |
Diazepam | Benzodiazepine | Direct agonist at GABA A receptors | High potential for dependency |
Zolpidem | Non-benzodiazepine | Selective agonist at GABA A receptors | Rapid onset but short duration |
Buspirone | Azapirone | Partial agonist at serotonin receptors | Lower risk of dependency |
Clonazepam | Benzodiazepine | Agonist at GABA A receptors | Long half-life; sedative effects |
Tracazolate's distinct mechanism as an allosteric modulator sets it apart from traditional anxiolytics like diazepam and clonazepam, which act primarily as direct agonists.
Tracazolate hydrochloride is the monohydrochloride salt of ethyl 4-(butylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Its empirical formula is C₁₆H₂₄N₄O₂·HCl, corresponding to a pyrazolopyridine core substituted with one ethyl ester at position-5, an ethyl group on the fused nitrogen, a methyl group at position-6 and a butylamino group at position-4 [1] [2].
Tracazolate hydrochloride has a calculated molecular weight of 340.85 g mol⁻¹ for the anhydrous salt; hydrated commercial batches containing one-quarter equivalent of water report 345.35 g mol⁻¹ [3] [4]. It is obtained as a white crystalline or micro-crystalline solid that melts sharply between 144 °C and 145 °C under standard atmospheric pressure [3] [4].
The compound shows pronounced acid-enhanced solubility. Concentrated hydrogen chloride (one molar equivalent) dissolves up to one hundred millimoles per litre (≈34.1 mg mL⁻¹) [2] [5]. In the aprotic dipolar solvent dimethyl sulfoxide, complete dissolution is achieved at one hundred milligrams per millilitre (≈293 millimoles L⁻¹) with brief sonication [6] [7]. It is practically insoluble in neutral aqueous media; no detectable dissolution is reported in unacidified water by multiple suppliers [2] [5].
Table 1. Selected physicochemical parameters of tracazolate hydrochloride
Parameter | Experimental value | Conditions | Source |
---|---|---|---|
Molecular weight | 340.85 g mol⁻¹ [1] | Anhydrous salt | [1] |
Appearance | White crystalline solid [2] [4] | Ambient | [2] [4] |
Melting point | 144–145 °C [3] [4] | Open capillary | [3] [4] |
Maximum solubility in dimethyl sulfoxide | 100 mg mL⁻¹ (293 mM) [6] | 25 °C | [6] |
Maximum solubility in 1 eq. hydrogen chloride | 100 mM (34.1 mg mL⁻¹) [2] | 25 °C | [2] |
Octanol / water partition coefficient (calculated XLogP₃-AA) | 3.3 ± 0.3 log units [8] | in silico (atom-additive) | [8] |
Routine identity confirmation employs a suite of orthogonal spectroscopic and chromatographic methods:
The pyrazolopyridine family comprises several neuroactive research agents whose structures diverge mainly at position-4 (side-chain) and position-5 (ester ⇄ amide). Table 2 contrasts key molecular parameters.
Table 2. Structural and physicochemical comparison within the pyrazolopyridine class
Compound (research code) | Molecular formula | Molecular weight (g mol⁻¹) | Position-4 substituent | Position-5 function | Notable property | Source |
---|---|---|---|---|---|---|
Tracazolate hydrochloride (ICI 136753) | C₁₆H₂₄N₄O₂·HCl | 340.85 [1] | Butylamino | Ethyl ester | Acid-enhanced solubility to 100 mM [2] | [1] [2] |
Cartazolate free base (SQ 65396) | C₁₅H₂₂N₄O₂ | 290.36 [13] [14] | Butylamino | Ethyl ester | Lower molecular weight; logP predicted 3.6 [8] | [13] [14] |
Etazolate free base (SQ 20009) | C₁₄H₁₉N₅O₂ | 289.33 [15] [16] | Isopropylidene-hydrazino | Ethyl ester | Additional hydrazone nitrogen increases polarity [15] | [15] [16] |
ICI-190 622 | C₁₅H₁₇N₅O | 283.33 [17] | Amino-pentynyl | Carboxamide | Alkyne increases rigidity; highest heteroatom count [17] [18] | [17] [18] |
The data indicate that tracazolate hydrochloride possesses the greatest molar mass and highest calculated lipophilicity among the listed analogues, a consequence of the combined butyl substituent and hydrochloride salt. Cartazolate lacks the hydrochloride moiety, resulting in lower mass and slightly reduced calculated hydrophobicity. Etazolate introduces a hydrazone linkage that increases hydrogen-bond acceptor count and decreases logP, whereas ICI-190 622 replaces the ester with a carboxamide and introduces an alkyne, yielding the smallest polar surface but highest heteroatom-to-carbon ratio. These structural nuances underlie distinct binding profiles reported for gamma-aminobutyric-acid type A receptor subunit combinations and for phosphodiesterase-four inhibition across the series [19] [20].